![molecular formula C13H12N2O2 B13124568 Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate CAS No. 643727-41-7](/img/structure/B13124568.png)
Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a methyl group at the 4’ position and a carboxylate group at the 5 position of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The compound is typically purified using crystallization or chromatography methods to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or organometallic complexes.
Aplicaciones Científicas De Investigación
Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets. As a ligand, it binds to metal centers in coordination complexes, altering the electronic and steric properties of the metal. This can enhance the reactivity and selectivity of the metal in catalytic processes. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity, influencing the binding affinity and specificity to target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2,2’-bipyridine: Similar structure but lacks the carboxylate group.
2,2’-Bipyridine: Lacks both the methyl and carboxylate groups.
4,4’-Bipyridine: Different substitution pattern, leading to distinct chemical properties.
Uniqueness
Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate is unique due to the presence of both a methyl and a carboxylate group, which significantly influences its chemical reactivity and binding properties. The carboxylate group enhances its ability to form stable complexes with metals, while the methyl group affects its steric and electronic properties, making it a versatile compound in various applications .
Propiedades
Número CAS |
643727-41-7 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
methyl 6-(4-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-6-14-12(7-9)11-4-3-10(8-15-11)13(16)17-2/h3-8H,1-2H3 |
Clave InChI |
WVNPYSMJEVGCKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


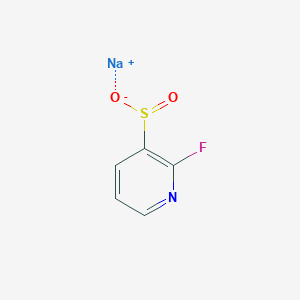
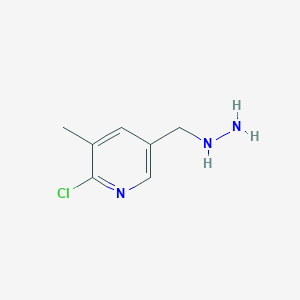
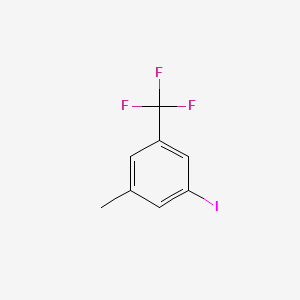

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
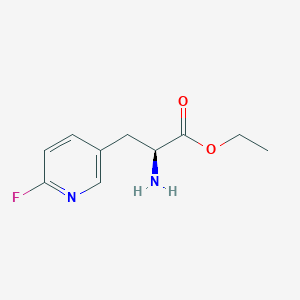
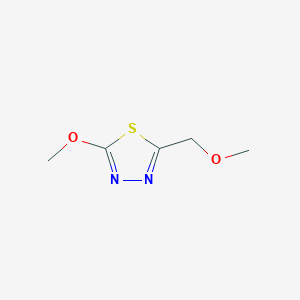
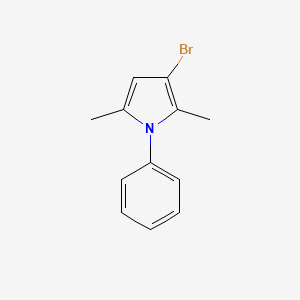
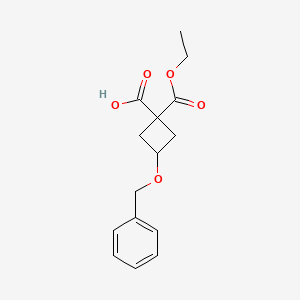
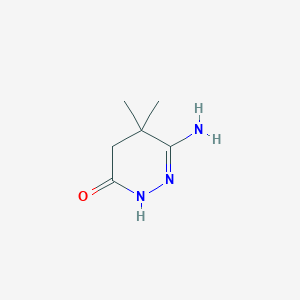
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
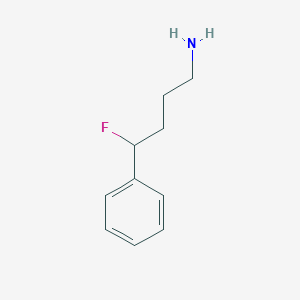
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
